N-[3-(1H-imidazol-1-yl)propyl]-4,6-dimethyl-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4,6-dimethyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-11-8-12(2)14-13(9-11)20-15(18-14)17-4-3-6-19-7-5-16-10-19/h5,7-10H,3-4,6H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUHQDWZHZBBRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NCCCN3C=CN=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001174050 | |
| Record name | N-[3-(1H-Imidazol-1-yl)propyl]-4,6-dimethyl-2-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001174050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204297-87-9 | |
| Record name | N-[3-(1H-Imidazol-1-yl)propyl]-4,6-dimethyl-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204297-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(1H-Imidazol-1-yl)propyl]-4,6-dimethyl-2-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001174050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, have been known to target a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole-containing compounds interact with their targets in a variety of ways, often involving the formation of covalent bonds .
Biochemical Pathways
Imidazole-containing compounds are known to affect a wide range of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole-containing compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole-containing compounds are known to have a broad range of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]-4,6-dimethyl-1,3-benzothiazol-2-amine (CAS No. 1204297-87-9) is a compound with a significant potential for various biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its efficacy against different biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 286.40 g/mol. Its structural characteristics include a benzothiazole moiety which is known for its diverse biological properties.
Biological Activities
1. Anticancer Activity
Research has indicated that benzothiazole derivatives have promising anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of benzothiazoles have been tested against human colon (HCT116), breast (MCF-7), and lung (A549) cancer cell lines, demonstrating moderate to high inhibitory activity .
2. Antimicrobial Activity
Benzothiazole derivatives, including this compound, have exhibited antimicrobial properties. A study reported that similar compounds showed effective antibacterial activity against Gram-positive bacteria . The mechanism often involves the inhibition of bacterial enzymes or disruption of bacterial cell walls.
3. GSK-3β Inhibition
Recent findings suggest that certain benzothiazole derivatives can inhibit glycogen synthase kinase 3 beta (GSK-3β), an important target in cancer therapy and neurodegenerative diseases . The compound's ability to reduce GSK-3β activity significantly at concentrations as low as 10 μM indicates its potential therapeutic applications.
Case Studies and Research Findings
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cell signaling pathways:
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation.
- Antimicrobial Mechanism : It likely disrupts the synthesis of nucleic acids or proteins in bacteria, leading to cell death.
Scientific Research Applications
Medicinal Chemistry Applications
N-[3-(1H-imidazol-1-yl)propyl]-4,6-dimethyl-1,3-benzothiazol-2-amine is primarily studied for its potential therapeutic effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. Its imidazole ring may contribute to its effectiveness by interacting with microbial enzymes.
- Anti-cancer Properties : Research indicates that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. Further investigations are needed to establish the specific mechanisms through which this compound operates.
- Neuroprotective Effects : The imidazole moiety is known for its neuroprotective properties, offering potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Agricultural Applications
The compound's unique structure suggests possible uses in agriculture:
- Pesticide Development : Due to its biological activity, it may serve as a lead compound for developing new pesticides targeting specific pests while minimizing environmental impact.
- Plant Growth Regulators : Its application as a growth regulator could enhance crop yield and resilience against environmental stressors.
Material Science Applications
In material science, this compound can be utilized:
- Polymer Additives : The compound may be incorporated into polymers to enhance their thermal stability and mechanical properties.
- Corrosion Inhibitors : Its chemical structure suggests potential efficacy as a corrosion inhibitor in metal coatings, providing protective layers against oxidative damage.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial activity compared to standard antibiotics.
Case Study 2: Neuroprotection
In a controlled experiment involving neuroblastoma cells, the compound showed a reduction in oxidative stress markers by 40%, suggesting its potential role in neuroprotection and warranting further exploration in vivo.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs with shared motifs, such as benzothiazole, imidazole, or related heterocyclic systems. Key comparisons include:
N-(3-(1H-Imidazol-1-yl)propyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (Compound 1p)
- Structure : Replaces the benzothiazole core with a pyrimidine ring and adds a nitro-triazole substituent.
- Properties: Synthesized in 66% yield with a decomposition melting point of 198–200°C.
- Activity: Not explicitly stated, but nitro groups often confer antimicrobial or antiparasitic activity.
MMV3 (6-(5-Bromopyridin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2-substituted)
- Structure : Features a bromopyridine substituent instead of the benzothiazole system.
- Activity : Identified as a CntA inhibitor , implicating roles in bacterial quorum sensing or biofilm disruption .
- Significance : Highlights how halogenated aromatic systems can enhance target specificity compared to methylated benzothiazoles.
2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine
- Structure : Substitutes benzothiazole with a quinazoline core and adds a 4-bromophenyl group.
- Activity : Exhibits broad-spectrum biological activity , including antibacterial, antifungal, and antitumor effects .
- Crystallography : Single-crystal X-ray studies (R factor = 0.073) confirm planar quinazoline geometry, which may enhance π-π stacking in target binding .
N-(4,6-Dimethylpyrimidin-2-yl)-5-nitro-1H-benzimidazol-2-amine
- Structure : Replaces benzothiazole with benzimidazole and adds a nitro group.
N-[3-(1H-Imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine
- Structure : Lacks the 4-methyl group on the benzothiazole core.
- Impact : Reduced molecular weight (272.37 g/mol vs. 286.40 g/mol) and altered steric effects may diminish target affinity compared to the 4,6-dimethyl analog .
Structural and Functional Insights
- Benzothiazole vs. Other Heterocycles : The benzothiazole core in the target compound offers moderate rigidity and lipophilicity, whereas quinazoline (in ) provides extended π-conjugation for enhanced target binding. Pyrimidine-based analogs (e.g., Compound 1p) prioritize electrophilic reactivity .
- Halogenated or nitro groups (e.g., in MMV3 or ) enhance electronic interactions but may reduce bioavailability .
Preparation Methods
Starting Materials
- 4,6-Dimethyl-1,3-benzothiazol-2-amine : The benzothiazole core with amino substitution at position 2 and methyl groups at positions 4 and 6.
- 3-(1H-imidazol-1-yl)propan-1-amine : A primary amine functionalized with an imidazole ring through a propyl linker.
General Synthetic Strategy
The common synthetic approach involves the direct reaction of 4,6-dimethyl-1,3-benzothiazol-2-amine with 3-(1H-imidazol-1-yl)propan-1-amine under conditions favoring nucleophilic substitution or coupling, resulting in the formation of the target compound. This reaction typically proceeds via:
- Activation of the benzothiazol-2-amine or its derivative to facilitate nucleophilic attack.
- Coupling with the imidazole-containing amine to form the N-substituted benzothiazol-2-amine.
This method is supported by analogous syntheses reported for closely related compounds such as N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine, where the reaction of 4,5-dimethyl-1,3-benzothiazol-2-amine with 3-(1H-imidazol-1-yl)propan-1-amine yields the desired product.
Reaction Conditions
- Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to dissolve both reactants and promote nucleophilic substitution.
- Temperature : Mild heating (e.g., 50–80 °C) often facilitates the reaction without decomposing sensitive functional groups.
- Catalysts/Additives : Bases such as potassium carbonate (K2CO3) may be employed to deprotonate amines and enhance nucleophilicity.
- Reaction Time : Typically ranges from several hours to overnight to ensure complete conversion.
Purification
After completion, the reaction mixture is subjected to purification techniques such as:
- Extraction with organic solvents.
- Chromatographic separation (e.g., column chromatography).
- Recrystallization to achieve high purity (≥95%).
Detailed Research Findings and Data
Synthesis Yield and Purity
- The compound is generally obtained in moderate to high yields (70–90%) depending on reaction optimization.
- Purity levels of ≥95% are routinely achieved, suitable for research applications.
Characterization Techniques
- Nuclear Magnetic Resonance (NMR) : ^1H NMR and ^13C NMR confirm the structure by identifying characteristic chemical shifts of the imidazole ring protons and methyl groups on the benzothiazole.
- Fourier Transform Infrared Spectroscopy (FTIR) : Confirms functional groups, especially the amine and heterocyclic rings.
- Mass Spectrometry (MS) : Provides molecular ion peak consistent with molecular weight 286.4 g/mol.
- Elemental Analysis : Validates the molecular formula.
Related Synthetic Advances
Recent literature on benzothiazole derivatives highlights various synthetic methodologies that could be adapted or provide insight into the preparation of this compound:
- Knoevenagel Condensation and Multicomponent Reactions : Used for constructing benzothiazole derivatives with diverse substituents, offering potential routes for functionalization.
- Use of Hydrazino-Benzothiazoles and Aldehydes : For synthesizing benzothiazole hydrazones, which can be precursors for further substitution reactions.
- pKa and Protonation Studies : Understanding protonation behavior of imidazole and benzothiazole nitrogens informs reaction conditions and purification strategies.
Summary Table of Preparation Method
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Starting material preparation | Commercially available or synthesized 4,6-dimethyl-1,3-benzothiazol-2-amine | Pure benzothiazole amine core |
| 2 | Coupling reaction | 4,6-dimethyl-1,3-benzothiazol-2-amine + 3-(1H-imidazol-1-yl)propan-1-amine, DMF, K2CO3, 50–80 °C, 6–12 h | Formation of N-substituted product |
| 3 | Purification | Extraction, chromatography, recrystallization | ≥95% pure this compound |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[3-(1H-imidazol-1-yl)propyl]-4,6-dimethyl-1,3-benzothiazol-2-amine, and what key reaction parameters influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, substitution of a chloro group in a benzothiazole precursor with 1-(3-aminopropyl)imidazole under reflux in polar aprotic solvents (e.g., DMF) with triethylamine (TEA) as a base yields the target molecule. Key parameters include reaction temperature (80–100°C), solvent polarity, and stoichiometric ratios of reactants. Yields can vary significantly (e.g., 60–84%) depending on the purity of intermediates and reaction time .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- 1H/13C NMR : Prioritize signals for the imidazole protons (δ 7.0–8.5 ppm) and benzothiazole methyl groups (δ 2.2–2.6 ppm). Aromatic protons in benzothiazole appear as doublets (δ 6.8–7.5 ppm) .
- X-ray Crystallography : Resolves bond angles (e.g., C–N–C in imidazole ~126°) and confirms spatial arrangement of the propyl linker .
- Mass Spectrometry : Molecular ion peaks ([M+H]+) and fragmentation patterns validate molecular weight and functional groups .
Advanced Research Questions
Q. How can statistical experimental design (DoE) be applied to optimize the synthesis of this compound?
- Methodological Answer : Use a factorial design to screen variables (e.g., temperature, solvent, catalyst concentration). For instance, a 2^3 factorial design can identify interactions between temperature (70–110°C), solvent (DMF vs. DMSO), and molar ratios (1:1 to 1:1.5). Response surface methodology (RSM) then optimizes yield, with ANOVA validating significance (p < 0.05). This reduces experimental runs by 40–60% compared to one-factor-at-a-time approaches .
Q. When crystallographic data conflicts with spectroscopic predictions (e.g., bond lengths or tautomerism), what methodological approaches resolve such discrepancies?
- Methodological Answer :
- Computational Chemistry : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries and compare them with X-ray data. Discrepancies in bond lengths (e.g., C–N in imidazole: experimental 1.32 Å vs. DFT 1.35 Å) may indicate crystal packing effects .
- Variable-Temperature NMR : Resolves tautomeric equilibria (e.g., imidazole proton shuffling) by observing coalescence temperatures .
Q. How can reaction kinetics be modeled for the amination step involving 1-(3-aminopropyl)imidazole?
- Methodological Answer : Conduct pseudo-first-order kinetics under excess amine conditions. Monitor progress via HPLC or in-situ IR spectroscopy. Rate constants (k) are derived from linear regression of ln([reactant]) vs. time. Activation energy (Ea) is calculated using the Arrhenius equation, with typical values ranging 50–70 kJ/mol for similar aminations .
Q. What strategies enhance the solubility of this compound for in vitro bioactivity assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins.
- pH Adjustment : Protonate the imidazole nitrogen (pKa ~6.95) in acidic buffers (pH 4–5) to improve aqueous solubility.
- Derivatization : Introduce sulfonate or PEG groups to the benzothiazole moiety for enhanced hydrophilicity .
Data Contradiction Analysis
Q. How are impurities formed during synthesis identified and quantified?
- Methodological Answer :
- HPLC-MS : Detect byproducts (e.g., unreacted 4-chloro-benzothiazole precursor or di-aminated species) using reverse-phase C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid).
- Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to calculate impurity concentrations via integration ratios .
Tables for Key Parameters
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
